molecular formula C12H16ClNO B2495048 4-(3-Methoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride CAS No. 107335-97-7

4-(3-Methoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride

Cat. No.: B2495048
CAS No.: 107335-97-7
M. Wt: 225.72
InChI Key: HAPHGSWHUVIAMY-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride is a chemical compound that belongs to the class of tetrahydropyridines. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a tetrahydropyridine moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzaldehyde and 1,2,3,6-tetrahydropyridine.

    Condensation Reaction: The 3-methoxybenzaldehyde undergoes a condensation reaction with 1,2,3,6-tetrahydropyridine in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.

    Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can further optimize the process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-(3-Methoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as neuroprotective effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Methoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and tetrahydropyridine moiety play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Methoxyphenyl)piperazine: Similar structure with a piperazine ring instead of tetrahydropyridine.

    3-Methoxyphenylacetic acid: Contains the same methoxyphenyl group but with an acetic acid moiety.

    4-Methoxyphenylhydrazine: Features a methoxyphenyl group attached to a hydrazine moiety.

Uniqueness

4-(3-Methoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride is unique due to its specific combination of a methoxyphenyl group and a tetrahydropyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

4-(3-methoxyphenyl)-1,2,3,6-tetrahydropyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO.ClH/c1-14-12-4-2-3-11(9-12)10-5-7-13-8-6-10;/h2-5,9,13H,6-8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAPHGSWHUVIAMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CCNCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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